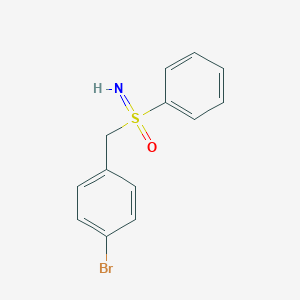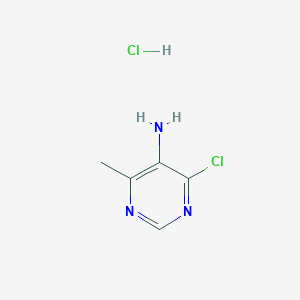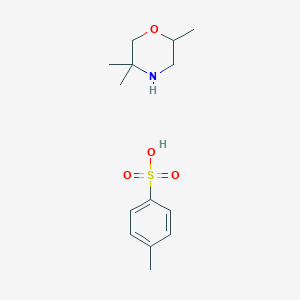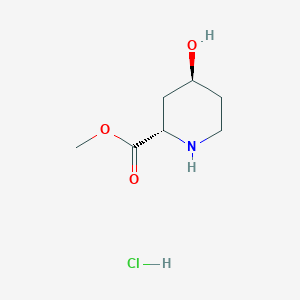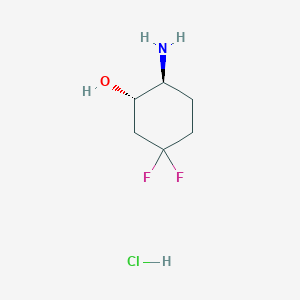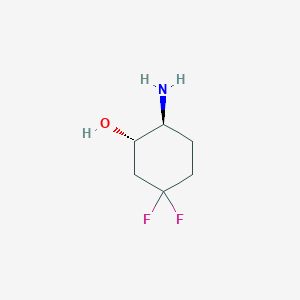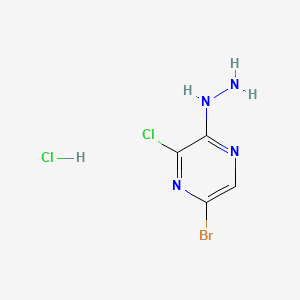
5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is a chemical compound characterized by its bromine, chlorine, and hydrazine functional groups attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride typically involves multiple steps, starting with the bromination and chlorination of pyrazine derivatives. The hydrazine group is introduced through a subsequent reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions often require halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity that could be useful in treating various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparación Con Compuestos Similares
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole
2-Hydrazinylpyrazine derivatives
Other halogenated pyrazine compounds
Uniqueness: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is unique due to its specific combination of halogen and hydrazine groups on the pyrazine ring
Propiedades
IUPAC Name |
(5-bromo-3-chloropyrazin-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4.ClH/c5-2-1-8-4(10-7)3(6)9-2;/h1H,7H2,(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZGTQNPLUQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)NN)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
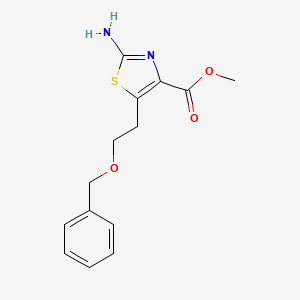
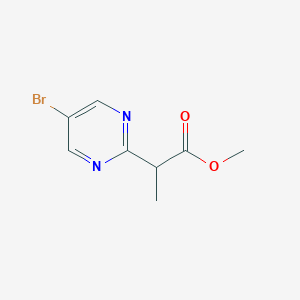
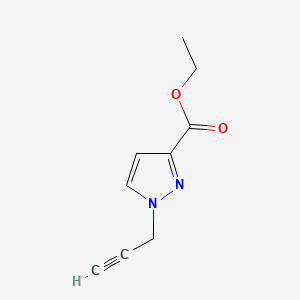
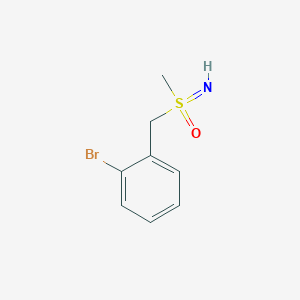
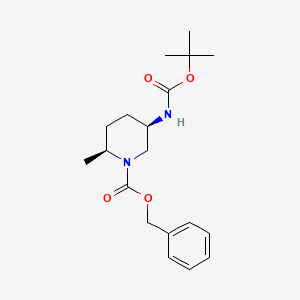
![5-Oxa-8-azaspiro[3.5]nonane hcl](/img/structure/B8104884.png)
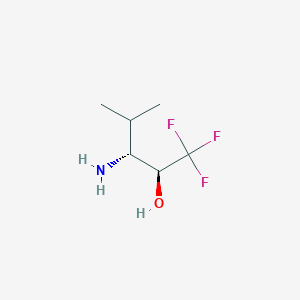
![Ethyl 2-methylbenzo[d]oxazole-7-carboxylate](/img/structure/B8104899.png)
